2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol
Overview
Description
2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol is an organic compound with the molecular formula C16H19NO It is a phenolic compound with an amino group attached to a benzene ring, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol typically involves the reaction of 4-(propan-2-yl)aniline with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine intermediate can be reduced to form the final amine product.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine product.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Scientific Research Applications
2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol can be compared with other similar compounds, such as:
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure but with a methoxy group instead of a phenolic group.
2-((1-((4-Substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Contains an imidazole ring and different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenolic and amino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-propan-2-ylanilino)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(2)13-7-9-15(10-8-13)17-11-14-5-3-4-6-16(14)18/h3-10,12,17-18H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIAVFACXNAKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404749 | |
Record name | JS-1746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183861-00-9 | |
Record name | JS-1746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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